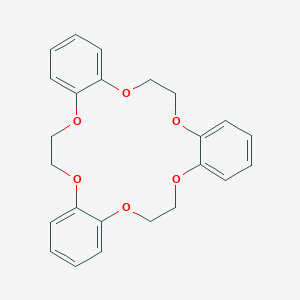
Tribenzo-18-crown-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribenzo-18-crown-6 is a crown ether, a type of cyclic chemical compound that can form complexes with cations. It consists of a central polyether ring with three benzene rings attached. Crown ethers are known for their ability to selectively bind certain ions, making them useful in various chemical applications.
Méthodes De Préparation
Tribenzo-18-crown-6 can be synthesized through a cesium-assisted cyclization process. This involves reacting diphenols or bisphenols with dimesylates of oligoethylene glycols in the presence of cesium carbonate in acetonitrile. The reaction typically occurs under reflux conditions and yields the desired crown ether in high purity .
Analyse Des Réactions Chimiques
Tribenzo-18-crown-6 undergoes various chemical reactions, including complexation with cations and interactions with organic molecules. It can bind two acetonitrile ligands, one on each face of the crown ring . The compound’s conformation is relatively low in energy, but it is not optimized for cation binding. Common reagents used in these reactions include acetonitrile and other organic solvents.
Applications De Recherche Scientifique
Tribenzo-18-crown-6 has several scientific research applications. It is used in the design of supramolecular materials, where it can be functionalized to create hybrid materials with unique properties . These materials can be used in various fields, including chemistry, biology, and industry. For example, this compound has been used to create luminescent liquid crystalline hybrid materials by embedding octahedral molybdenum cluster anions .
Mécanisme D'action
The mechanism of action of tribenzo-18-crown-6 involves its ability to form complexes with cations. This complexation is driven by the crown ether’s ability to create a stable environment for the cation within its central cavity. The molecular targets and pathways involved in this process include the formation of weak hydrogen bonds between the acetonitrile methyl groups and the crown oxygen atoms .
Comparaison Avec Des Composés Similaires
Tribenzo-18-crown-6 is similar to other crown ethers, such as dibenzo-18-crown-6 and 18-crown-6. it is unique due to the presence of three benzene rings, which increase the rigidity of the crown ether framework and enhance its lipophilicity . This makes this compound more suitable for certain applications where increased rigidity and lipophilicity are advantageous.
Conclusion
This compound is a versatile crown ether with unique properties that make it valuable in various scientific research applications. Its ability to form complexes with cations and its unique structural features set it apart from other crown ethers, making it a valuable tool in the fields of chemistry, biology, and industry.
Propriétés
Numéro CAS |
14174-10-8 |
|---|---|
Formule moléculaire |
C24H24O6 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
2,5,12,15,22,25-hexaoxatetracyclo[24.4.0.06,11.016,21]triaconta-1(30),6,8,10,16,18,20,26,28-nonaene |
InChI |
InChI=1S/C24H24O6/c1-2-8-20-19(7-1)25-13-14-27-21-9-3-4-10-22(21)29-17-18-30-24-12-6-5-11-23(24)28-16-15-26-20/h1-12H,13-18H2 |
Clé InChI |
AXWCVSOBRFLCJG-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=CC=CC=C2OCCOC3=CC=CC=C3OCCOC4=CC=CC=C4O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


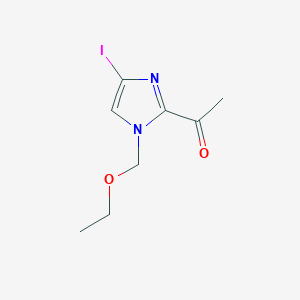
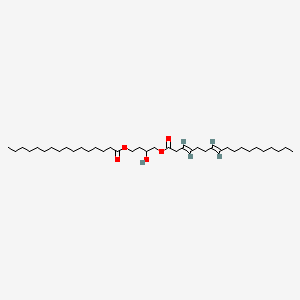
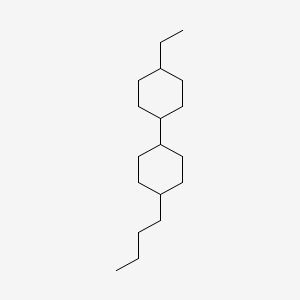
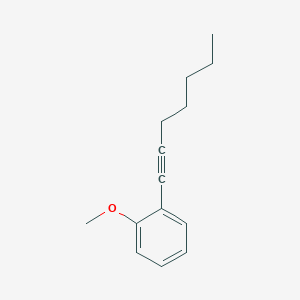
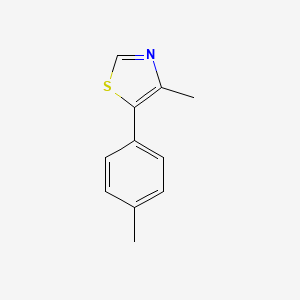
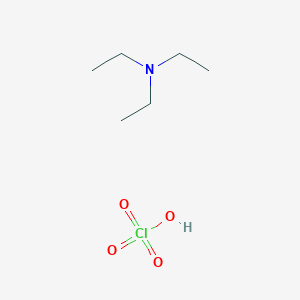
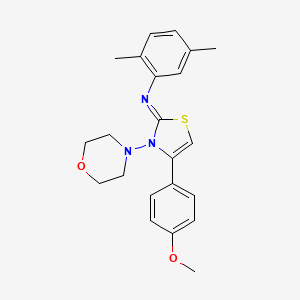
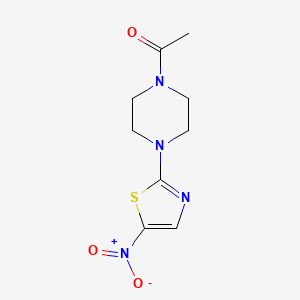
![N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14133290.png)
![Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate](/img/structure/B14133301.png)
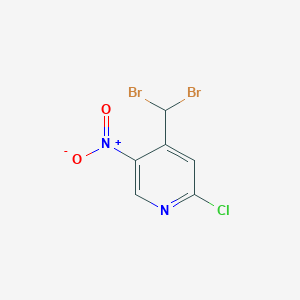
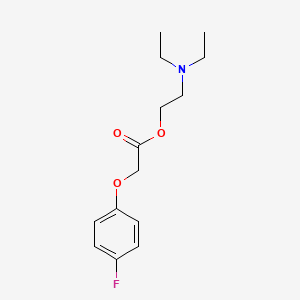
![6-Fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B14133312.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl benzoate](/img/structure/B14133325.png)
